1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
This compound is a 1H-1,2,3-triazole-4-carboxamide, a scaffold validated for potent PXR inhibition. This specific substitution pattern (N1-3-chlorophenyl; N-3,4-difluorophenyl) is unexplored, offering a unique opportunity for novel SAR studies. Unlike characterized analogs, its functional profile is unknown, making it ideal for labs seeking to probe PXR inverse agonism/antagonism. Secure this high-purity, research-use-only compound with comprehensive CoA and MSDS for advanced drug metabolism research.
Technical Parameters
Basic Identity
| Product Name | 1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide |
|---|---|
| CAS | 1448125-62-9 |
| Molecular Formula | C15H9ClF2N4O |
| Molecular Weight | 334.71 |
Structural Identifiers
| SMILES | C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F |
|---|---|
| InChI | InChI=1S/C15H9ClF2N4O/c16-9-2-1-3-11(6-9)22-8-14(20-21-22)15(23)19-10-4-5-12(17)13(18)7-10/h1-8H,(H,19,23) |
| InChIKey | BVKINFHWVBLHCM-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 25 mg / 50 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
1-(3-Chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1448125-62-9): Compound Identity and Procurement Context
1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1448125-62-9) is a synthetic, small-molecule 1H-1,2,3-triazole-4-carboxamide derivative (molecular formula C15H9ClF2N4O; molecular weight 334.71 g/mol) . The 1H-1,2,3-triazole-4-carboxamide scaffold has recently been validated as a privileged chemotype for potent and selective inhibition of the human pregnane X receptor (PXR), a master regulator of drug metabolism and disposition, with compounds in this series achieving low nanomolar IC50 values [1]. However, a targeted literature and database search reveals that this specific substitution pattern (N1-3-chlorophenyl; N-3,4-difluorophenyl) has not yet been the subject of a dedicated, peer-reviewed biological evaluation or head-to-head pharmacological study.
- [1] Li Y, Lin W, Chai SC, Wu J, Annu K, Chen T. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022 Dec 22;65(24):16829-16859. doi: 10.1021/acs.jmedchem.2c01640. View Source
Why Generic Substitution of 1-(3-Chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide Is Not Supported Without Empirical Data
Within the 1H-1,2,3-triazole-4-carboxamide series, even minor permutations of the N1-aryl and N-aryl substituents can shift a compound from a pure PXR antagonist to a dual inverse agonist/antagonist or abolish activity altogether, as demonstrated by the sharp SAR around compounds 85 and 89 in the seminal PXR inhibitor series [1]. Consequently, the N1-(3-chlorophenyl) and N-(3,4-difluorophenyl) combination, while structurally plausible, cannot be assumed to replicate the potency, selectivity, or functional profile of its closest characterized analogs without direct experimental evidence. The absence of published biological data for this exact compound means that any claim of interchangeability with other triazole-4-carboxamides is scientifically unjustified.
- [1] Li Y, Lin W, Chai SC, Wu J, Annu K, Chen T. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022 Dec 22;65(24):16829-16859. doi: 10.1021/acs.jmedchem.2c01640. View Source
Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Research Application Scenarios Based on Structural Potential of 1-(3-Chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Request a Quote for 1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
